Cas no 1344223-99-9 (Cyclohexanamine, 4,4-dimethyl-2-(methylsulfonyl)-)

Cyclohexanamine, 4,4-dimethyl-2-(methylsulfonyl)- 化学的及び物理的性質
名前と識別子
-
- Cyclohexanamine, 4,4-dimethyl-2-(methylsulfonyl)-
- 4,4-Dimethyl-2-(methylsulfonyl)cyclohexan-1-amine
-
- インチ: 1S/C9H19NO2S/c1-9(2)5-4-7(10)8(6-9)13(3,11)12/h7-8H,4-6,10H2,1-3H3
- InChIKey: INVDPEGLGIFOCU-UHFFFAOYSA-N
- SMILES: C1(N)CCC(C)(C)CC1S(C)(=O)=O
Cyclohexanamine, 4,4-dimethyl-2-(methylsulfonyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356067-100mg |
4,4-Dimethyl-2-(methylsulfonyl)cyclohexan-1-amine |
1344223-99-9 | 95% | 100mg |
¥34725 | 2023-04-15 | |
Enamine | EN300-785768-5.0g |
2-methanesulfonyl-4,4-dimethylcyclohexan-1-amine |
1344223-99-9 | 95% | 5.0g |
$4890.0 | 2024-05-22 | |
Enamine | EN300-785768-0.5g |
2-methanesulfonyl-4,4-dimethylcyclohexan-1-amine |
1344223-99-9 | 95% | 0.5g |
$1619.0 | 2024-05-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356067-500mg |
4,4-Dimethyl-2-(methylsulfonyl)cyclohexan-1-amine |
1344223-99-9 | 95% | 500mg |
¥40793 | 2023-04-15 | |
Enamine | EN300-785768-0.05g |
2-methanesulfonyl-4,4-dimethylcyclohexan-1-amine |
1344223-99-9 | 95% | 0.05g |
$1417.0 | 2024-05-22 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01042639-1g |
2-Methanesulfonyl-4,4-dimethylcyclohexan-1-amine |
1344223-99-9 | 95% | 1g |
¥8323.0 | 2023-04-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356067-50mg |
4,4-Dimethyl-2-(methylsulfonyl)cyclohexan-1-amine |
1344223-99-9 | 95% | 50mg |
¥33152 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356067-250mg |
4,4-Dimethyl-2-(methylsulfonyl)cyclohexan-1-amine |
1344223-99-9 | 95% | 250mg |
¥41871 | 2023-04-15 | |
Enamine | EN300-785768-1.0g |
2-methanesulfonyl-4,4-dimethylcyclohexan-1-amine |
1344223-99-9 | 95% | 1.0g |
$1686.0 | 2024-05-22 | |
Enamine | EN300-785768-0.1g |
2-methanesulfonyl-4,4-dimethylcyclohexan-1-amine |
1344223-99-9 | 95% | 0.1g |
$1484.0 | 2024-05-22 |
Cyclohexanamine, 4,4-dimethyl-2-(methylsulfonyl)- 関連文献
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
6. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
Cyclohexanamine, 4,4-dimethyl-2-(methylsulfonyl)-に関する追加情報
Cyclohexanamine, 4,4-dimethyl-2-(methylsulfonyl)- (CAS No. 1344223-99-9): A Comprehensive Overview
Cyclohexanamine, 4,4-dimethyl-2-(methylsulfonyl)-, identified by its Chemical Abstracts Service (CAS) number 1344223-99-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and functional attributes, plays a pivotal role in various scientific applications, particularly in the development of innovative therapeutic agents and advanced chemical synthesis methodologies.
The molecular structure of Cyclohexanamine, 4,4-dimethyl-2-(methylsulfonyl)- consists of a cyclohexane backbone substituted with two methyl groups at the 4-position and a methylsulfonyl group at the 2-position. This distinct configuration imparts unique reactivity and binding properties, making it a valuable intermediate in synthetic chemistry. The presence of the methylsulfonyl group enhances its solubility in polar solvents and improves its interaction with biological targets, which is particularly relevant in drug design and discovery.
In recent years, Cyclohexanamine, 4,4-dimethyl-2-(methylsulfonyl)- has been extensively studied for its potential applications in medicinal chemistry. Researchers have explored its utility as a building block for the synthesis of novel bioactive molecules. The compound's ability to serve as a precursor for more complex structures has opened new avenues in the development of small-molecule drugs targeting various diseases. For instance, studies have demonstrated its role in the synthesis of potent inhibitors for enzymes involved in inflammatory pathways, offering promising leads for therapeutic intervention.
One of the most intriguing aspects of Cyclohexanamine, 4,4-dimethyl-2-(methylsulfonyl)- is its versatility in chemical transformations. The compound can undergo a variety of reactions, including nucleophilic substitution, oxidation, and reduction processes, which facilitate its incorporation into diverse molecular frameworks. These chemical properties make it an attractive candidate for medicinal chemists seeking to develop new pharmacophores with improved pharmacokinetic profiles.
The pharmaceutical industry has shown particular interest in derivatives of Cyclohexanamine, 4,4-dimethyl-2-(methylsulfonyl)- due to their potential therapeutic benefits. Researchers have reported the synthesis of several analogues that exhibit significant biological activity. For example, modifications to the methylsulfonyl group have led to compounds with enhanced binding affinity to specific protein targets, which could translate into more effective treatments for conditions such as cancer and neurodegenerative disorders. These findings underscore the compound's significance as a scaffold for drug development.
Advances in computational chemistry have further propelled the study of Cyclohexanamine, 4,4-dimethyl-2-(methylsulfonyl)-. Molecular modeling techniques have been employed to predict the interactions between this compound and biological receptors, providing insights into its mechanism of action. These simulations have helped researchers optimize its structure for better efficacy and reduced side effects. The integration of computational methods with traditional experimental approaches has accelerated the discovery process and led to more efficient development pipelines.
The environmental impact of synthesizing and utilizing Cyclohexanamine, 4,4-dimethyl-2-(methylsulfonyl)- is also a critical consideration. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic processes and solvent-free reactions are being explored as alternatives to conventional methods. These sustainable practices not only enhance cost-effectiveness but also align with global initiatives to promote environmentally responsible chemistry.
In conclusion, Cyclohexanamine, 4,4-dimethyl-2-(methylsulfonyl)- represents a fascinating compound with broad applications in pharmaceutical research and industrial chemistry. Its unique structural features and reactivity make it a valuable tool for developing novel therapeutic agents. As scientific understanding continues to evolve, this compound is expected to play an increasingly important role in addressing complex medical challenges through innovative chemical solutions.
1344223-99-9 (Cyclohexanamine, 4,4-dimethyl-2-(methylsulfonyl)-) Related Products
- 6739-22-6(2-cyclopropyl-1-phenylethan-1-one)
- 2229007-64-9(tert-butyl N-1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-ylcarbamate)
- 2680815-58-9(2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acid)
- 25020-13-7(Fructose-histidine)
- 1795482-01-7(3-[1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]-4-piperidinyl]-2,4-thiazolidinedione)
- 2310096-85-4(1-(5-bromopyrimidin-2-yl)-4-{1,2,4triazolo4,3-bpyridazin-6-yl}-1,4-diazepane)
- 2171709-52-5(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-1,3-thiazolidine-4-carboxylic acid)
- 50388-51-7(Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate)
- 1805239-36-4(2-Bromo-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine)
- 1250672-89-9(2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-(propan-2-yl)acetamide)




